![molecular formula C19H14ClNOS B2584939 N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 860785-82-6](/img/structure/B2584939.png)
N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, has been reported. These compounds were synthesized by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents . The synthesized thiophenes were used as precursors in the preparation of various thiazole-thiophene hybrids via their condensation with thiosemicarbazide and subsequent treatment of the corresponding thiosemicarbazone with chloroacetone and/or chloroacetic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile is the synthetic route to the targeted thieno[2,3-b]pyridine derivatives .Scientific Research Applications
- Examples of thiophene-based drugs include suprofen (an anti-inflammatory drug) and articaine (a dental anesthetic and voltage-gated sodium channel blocker) .
- Researchers continue to explore novel thiophene derivatives for potential therapeutic applications .
- These reactions allow the construction of complex thiophene frameworks from different starting materials .
Medicinal Chemistry and Drug Development
Pharmacological Properties
Synthetic Strategies
Computational Studies and Modeling
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as benzo[b]thiophene-2-carboxamide derivatives, have been designed as potential sting agonists . STING (Stimulator of Interferon Genes) is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Result of Action
Similar compounds have been shown to increase the phosphorylation of the downstream signaling molecules (tbk1 and irf3) of sting .
properties
IUPAC Name |
N-(4-chlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c20-14-7-9-15(10-8-14)21-19(22)17-11-13-6-5-12-3-1-2-4-16(12)18(13)23-17/h1-4,7-11H,5-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYBQCSZNORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide |
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